N-Allylnornuciferine is primarily sourced from the leaves and flowers of the sacred lotus. The plant is known for its rich alkaloid profile, which includes various compounds that exhibit biological activity. The classification of N-Allylnornuciferine falls under the broader category of benzylisoquinoline alkaloids, which are characterized by their complex ring structures and diverse pharmacological effects.
The synthesis of N-Allylnornuciferine can be approached through several methods, typically involving the extraction from natural sources or total synthesis in the laboratory. Recent advancements in synthetic methodologies have focused on achieving stereoselectivity and efficiency in producing these alkaloids. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to isolate and identify the compound from plant extracts, while synthetic routes may involve allylic oxidation, reduction, and methylation processes to construct the desired molecular framework .
The molecular formula of N-Allylnornuciferine is , with a molecular weight of approximately 268.36 g/mol. The compound features a complex structure that includes multiple rings typical of alkaloids, contributing to its biological activity. The structural representation can be depicted using SMILES notation: C=C(C)C(=O)N(C)C1=CC2=C(C=C1)C(=C(C=C2)C(=O)N(C)C)C
.
N-Allylnornuciferine participates in various chemical reactions typical of alkaloids, including electrophilic substitutions and nucleophilic additions. Its reactivity can be influenced by functional groups present in its structure, allowing it to undergo transformations that can modify its pharmacological properties. For example, reactions involving carbonyl groups can lead to the formation of carbamate salts under specific conditions .
The mechanism of action for N-Allylnornuciferine involves interaction with biological targets such as receptors or enzymes within the body. Studies suggest that it may exert anti-cancer effects by modulating pathways involved in cell proliferation and apoptosis. The precise molecular interactions remain an area of ongoing research, with data indicating potential effects on signaling pathways related to inflammation and tumor growth .
N-Allylnornuciferine has been investigated for its potential applications in pharmacology, particularly in cancer therapy due to its cytotoxic properties against various cancer cell lines. Additionally, it has shown promise in studies related to neuroprotection and anti-inflammatory effects, making it a candidate for further research in therapeutic contexts . Its presence in traditional medicine also highlights its historical significance as a natural remedy.
N-Allylnornuciferine originates within the intricate benzylisoquinoline alkaloid (BIA) biosynthetic network characteristic of Nelumbo nucifera (sacred lotus). This species belongs to the Nelumbonaceae family, a basal eudicot lineage with an evolutionary history extending back ~177 million years, as determined by chloroplast genome analysis and molecular dating [1] [8]. BIAs in lotus arise from the central precursor (S)-norcoclaurine. Notably, unlike most Ranunculales order plants yielding S-configured BIAs, Nelumbo nucifera predominantly produces R-configured alkaloids, including the precursor (R)-reticuline – a critical branch point leading toward aporphines like nornuciferine and its derivatives [4] [12]. The conversion involves enzymatic steps including berbamunine synthase-mediated coupling and cytochrome P450 (CYP80G)-catalyzed methylenedioxy bridge formation, pivotal for generating the aporphine scaffold [4] [18]. N-Allylnornuciferine represents a subsequent structural elaboration, likely via allylation of the nornuciferine core. Genomic studies confirm the presence and expression of genes encoding O-methyltransferases (OMTs) and N-methyltransferases (CNMTs) in lotus tissues, essential for early BIA modifications preceding aporphine formation [4] [22].
Table 1: Key Enzymes in BIA/Aporphine Biosynthesis in Nelumbo nucifera
Enzyme Class | Example Gene/Enzyme | Function in Pathway | Resultant Alkaloid Precursors |
---|---|---|---|
N-Methyltransferase | NnCNMT | Catalyzes N-methylation of norcoclaurine | Yields coclaurine |
P450 Monooxygenase | CYP80G | Forms methylenedioxy bridge | Converts (R)-reticuline to salutardine |
Berbamunine Synthase | NnCPS | Couples reticuline units | Forms bis-BIAs |
O-Methyltransferase | NnOMT | Methylates phenolic hydroxyl groups | Produces intermediates like nororientaline |
N-Allylnornuciferine (Chemical name: 1-Allyl-2-hydroxy-6a,7-dehydroaporphine) is classified as a 1-benzyl-substituted aporphine derivative. Its biosynthesis necessitates specific enzymatic tailoring of the core aporphine structure, nornuciferine. The primary modifications involve:
Table 2: Structural Comparison of Key Aporphine Alkaloids in Nelumbo nucifera
Alkaloid Name | R¹ Group | R² Group | R³ Group | R⁴ Group | Key Structural Feature | Relative Abundance |
---|---|---|---|---|---|---|
N-Allylnornuciferine | -H | -OCH₃ | -H | -H | N-CH₂-CH=CH₂ | Trace/Low |
Nornuciferine | -H | -OCH₃ | -H | -H | N-H | High (Leaf/Plumule) |
Nuciferine | -CH₃ | -OCH₃ | -H | -H | N-CH₃ | Very High (Leaf/Flower) |
Anonaine | -H | -O-CH₂-O-* | -H | -H | Methylenedioxy (R¹+R²) | Moderate |
Roemerine | -CH₃ | -O-CH₂-O-* | -H | -H | N-CH₃ + Methylenedioxy | Moderate |
Pronuciferine | -CH₃ | -OCH₃ | -H | -H | Proaporphine (Dihydrofuran ring) | Moderate |
*Methylenedioxy bridge between R1 and R2 positions.
The presence and profile of specific BIAs, including minor derivatives like N-Allylnornuciferine, serve as potent chemotaxonomic markers for Nelumbo nucifera, distinguishing it from its only congener, Nelumbo lutea (American lotus), and other basal eudicots. While both N. nucifera and N. lutea produce BIAs, qualitative and quantitative differences exist:
Table 3: Distribution of Selected Aporphine Alkaloids in Nelumbo nucifera Tissues
Alkaloid | Leaf (mg/kg) | Flower Bud (mg/kg) | Plumule (mg/kg) | Stamen (mg/kg) | Significance |
---|---|---|---|---|---|
Nuciferine | 74.8 - 203.3 | 42.2 | Up to 92.2* | Major component | Dominant aporphine, R-configuration |
N-Nornuciferine | 2.6 - 134.4 | 7.7 | Up to 11.2* | Detected | N-demethylated form of nuciferine |
N-Methylasimilobine | 6.6 - 313.3 | 17.5 | Up to 40* | Major component | Common simple aporphine |
Pronuciferine | 9.2 - 56 | 15.2 | Up to 25.6* | Detected | Proaporphine precursor |
N-Allylnornuciferine | Trace - Low | Trace/Low | Trace/Low | Not Reported | Diagnostic minor N-allylated derivative |
Lysicamine (Oxoaporphine) | 3.3 - 102 | Not Specified | Up to 46.4* | Detected | Oxidized aporphine type |
*Data ranges represent findings across different studies/cultivars. Plumule data often overlaps with leaf ranges but can show distinct patterns [4] [5].
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